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molecular formula C6H7NO3 B1442262 4-Ethyl-1,3-oxazole-5-carboxylic acid CAS No. 947145-27-9

4-Ethyl-1,3-oxazole-5-carboxylic acid

Cat. No. B1442262
M. Wt: 141.12 g/mol
InChI Key: BWAIQFNTWYCLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691877B2

Procedure details

4-Ethyl-oxazole-5-carboxylic acid ethyl ester (4.6 g) was stirred in a solution of 1N NaOH (25 ml) and ethanol (1 ml). The reaction mixture was then stirred at room temperature for 16 hours. Diethyl ether (25 ml) was added, and then the aqueous layer separated and acidified with 1N HCl (26 ml). A yellow solid formed that was collected by filtration, washed with water, then with n-pentane, providing the title compound (2.6 g) as a white solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][CH:9]=[N:8][C:7]=1[CH2:11][CH3:12])=[O:5])C.[OH-].[Na+].C(O)C>C(OCC)C>[CH2:11]([C:7]1[N:8]=[CH:9][O:10][C:6]=1[C:4]([OH:5])=[O:3])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=CO1)CC
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
CUSTOM
Type
CUSTOM
Details
A yellow solid formed
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C=1N=COC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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